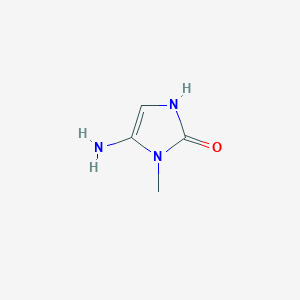
6-Amino-2-methoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a methoxy group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methoxynicotinonitrile typically involves the reaction of 2-methoxypyridine-3-carbonitrile with ammonia or an amine source under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the starting material is treated with ammonia in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for quality control .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyridines, amines, and other functionalized derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Amino-2-methoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
6-Amino-5-methoxynicotinonitrile: Similar in structure but with the methoxy group at the 5th position.
2-Amino-6-methoxynicotinonitrile: The positions of the amino and methoxy groups are reversed.
6-Amino-2-methoxypyridine-3-carbonitrile: Another closely related compound with slight structural variations
Uniqueness: 6-Amino-2-methoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .
Propiedades
Número CAS |
1805395-06-5 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
6-amino-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,1H3,(H2,9,10) |
Clave InChI |
VCRGKHIEUUIVQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)






